Sodium DL-malate
Description
Historical Context of Malate (B86768) Research and its Chemical Significance
The journey of malate research began in 1785 when Swedish chemist Carl Wilhelm Scheele first isolated the acid from apple juice. made-in-china.com Two years later, Antoine Lavoisier named it acide malique, derived from the Latin word for apple, mālum. made-in-china.com Malic acid is a dicarboxylic acid naturally present in many fruits and is a key intermediate in the primary cellular energy production pathway known as the Krebs cycle or citric acid cycle. chemsrc.com
A pivotal moment in the history of organic chemistry involved malic acid in the discovery of the Walden inversion in 1896. nih.govresearchgate.net German chemist Paul Walden demonstrated that he could interconvert the enantiomers of malic acid through a series of reactions, which was a groundbreaking discovery in the understanding of nucleophilic substitution reactions and stereochemistry. nih.govresearchgate.net The industrial production of racemic malic acid is achieved through the double hydration of maleic anhydride. researchgate.net
Stereochemistry of Malate and Enantiomeric Considerations in DL-Sodium Malate Studies
Malic acid, or 2-hydroxybutanedioic acid, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: L-malic acid and D-malic acid. made-in-china.com The "DL" designation in Sodium DL-malate indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. researchgate.net While the L-isomer is the form that exists naturally in living organisms, the DL-racemic mixture is produced synthetically. made-in-china.com
The different spatial arrangements of the enantiomers can lead to different biological and chemical activities. For instance, in winemaking, only the naturally present L-malic acid can be metabolized by lactic acid bacteria. animbiosci.org The study of how different enantiomers interact with other chiral molecules is a significant area of research. One study investigated the partial chiral discrimination of DL-malic acid through diastereomeric salt formation with quinine, where the resulting crystals showed a 75:25 ratio of D-malate to L-malate. scielo.org.za Research into the synthesis of radical-cation salts has also explored the use of racemic DL-malic acid to create complex borate (B1201080) anions with multiple diastereomers. rsc.org
Table 1: Properties of Malic Acid Isomers
| Property | L-Malic Acid | D-Malic Acid | DL-Malic Acid |
|---|---|---|---|
| Natural Occurrence | Predominant form in nature | Rare in nature | Synthetically produced |
| Specific Rotation | -2.3° (in water) | +2.92° | 0° (racemic mixture) |
| Melting Point | ~101°C | ~101°C | ~131-132°C |
| Biological Role | Intermediate in the Krebs cycle | Not typically metabolized by humans | Mixture of both forms |
Data sourced from various chemical property databases.
Overview of Research Trajectories for Sodium Malate Compounds
Research involving sodium malate compounds spans several scientific disciplines. This compound is utilized as a biochemical reagent in life science research. chemsrc.comchemicalbook.com In the food and beverage industry, it is investigated for its role as a flavoring agent and acidity regulator. made-in-china.comffcr.or.jpnih.gov The cosmetic industry has examined this compound for its function as a skin conditioning agent and humectant. researchgate.netchemicalbook.comnih.gov
More specific academic research has delved into the effects of this compound supplementation on ruminal fermentation in livestock. animbiosci.organimbiosci.orgpsu.edu Furthermore, its potential applications in materials science are being explored, for instance, as a component in synergistic corrosion inhibitors for magnesium alloys and in the synthesis of transition-metal malates with specific magnetic properties. researchgate.netx-mol.net Infrared spectroscopy has been employed to study the hydration and ionic interactions of malate species in aqueous solutions. researchgate.net
Detailed Research Findings
This compound in Ruminant Fermentation Studies
A significant body of research has focused on the impact of this compound as a feed additive in ruminants. These studies investigate its potential to modulate rumen fermentation, improve nutrient digestibility, and enhance animal performance.
Effect on Ruminal pH and Lactate (B86563) Metabolism: Research has shown that this compound can help stabilize ruminal pH. animbiosci.org In one study, supplementation with this compound in dairy steers led to higher and more stable pH values. animbiosci.org The mechanism is thought to involve the stimulation of lactate utilization by the predominant ruminal bacterium, Selenomonas ruminantium, which can help mitigate conditions like ruminal acidosis. nih.govanimbiosci.org
Influence on Microbial Populations: The addition of this compound to ruminant diets has been found to affect the populations of various microbes in the rumen. Studies have reported that it can significantly impact cellulolytic bacteria, particularly Selenomonas ruminantium and Megasphaera elsdenii. animbiosci.org
Metabolite Production: The incorporation of DL-malate in in-vitro fermentations with mixed ruminal microorganisms has been observed to alter the production of volatile fatty acids (VFAs). nih.gov Specifically, it can stimulate the production of propionate (B1217596). psu.edu Furthermore, research indicates a linear increase in blood urea (B33335) nitrogen (BUN) concentrations with increasing levels of this compound supplementation, reflecting changes in ammonia (B1221849) production and utilization in the rumen. animbiosci.org
Table 2: Summary of this compound Effects in Ruminant Fermentation Research
| Parameter | Observed Effect | Research Focus |
|---|---|---|
| Ruminal pH | Increased and stabilized | Mitigation of acidosis |
| Lactate | Enhanced utilization | Stimulation of S. ruminantium |
| VFAs | Increased propionate production | Altering fermentation end-products |
| Microbial Flora | Affected populations of cellulolytic bacteria | Modulation of rumen ecology |
| Nitrogen Metabolism | Increased Blood Urea Nitrogen (BUN) | Indication of altered ammonia dynamics |
Data compiled from studies on ruminant nutrition. nih.govanimbiosci.organimbiosci.orgpreprints.org
This compound in Materials Science and Chemical Synthesis
The application of this compound extends into the realm of materials science and advanced chemical synthesis.
Corrosion Inhibition: A study investigating synergistic corrosion inhibition for magnesium alloys used DL-malic acid in conjunction with sodium fluoride. The research found that this combination formed a protective film on the alloy's surface, achieving a high inhibition efficiency. x-mol.net
Synthesis of Metal-Organic Frameworks: DL-malate has been used as a ligand in the hydrothermal synthesis of carboxylate-bridged complexes with various transition metals (Mn(II), Fe(II), Co(II), Ni(II), Zn(II)). researchgate.net These studies highlight the flexibility of the malate ligand in forming diverse coordination networks with different dimensionalities and properties. researchgate.net
Chiral Compound Research: In the field of stereochemistry, research has been conducted on the creation of radical-cation salts using racemic DL-malic acid to form complex chiral borate anions. rsc.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4Na2O5 |
|---|---|
Molecular Weight |
178.05 g/mol |
IUPAC Name |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium Dl Malate
Chemical Synthesis Approaches for Racemic and Enantioselective Malates
Chemical synthesis remains a primary route for the large-scale production of racemic malic acid, which is subsequently neutralized to form sodium DL-malate. asm.org Modern advancements focus on improving efficiency, controlling stereochemistry, and exploring novel reaction conditions.
Process Optimization and Reaction Mechanism Elucidation
The conventional chemical synthesis of DL-malic acid involves the hydration of maleic or fumaric acid at elevated temperatures and pressures. asm.org Process optimization efforts are centered on maximizing yield and purity while minimizing energy consumption and by-product formation. The reaction mechanism proceeds via the hydration of the carbon-carbon double bond in the precursor molecules.
Neutralization of the resulting DL-malic acid with a sodium base, such as sodium hydroxide, yields this compound. A typical laboratory-scale neutralization process involves dissolving the acid in water and adding a sodium hydroxide solution, often with an indicator like phenolphthalein, until a persistent faint pink color is achieved, signifying the completion of the reaction. fao.orgfao.org
Key Reaction:
Hydration: C₄H₄O₄ (Maleic/Fumaric Acid) + H₂O → C₄H₆O₅ (DL-Malic Acid)
Neutralization: C₄H₆O₅ (DL-Malic Acid) + 2 NaOH → C₄H₄Na₂O₅ (this compound) + 2 H₂O
Optimization parameters include temperature, pressure, reaction time, and catalyst choice for the hydration step. The subsequent neutralization is controlled by the precise stoichiometric addition of the base to avoid excess alkalinity.
Asymmetric Catalysis and Chiral Auxiliary Strategies
Producing enantiomerically pure malates (L- or D-malate) requires asymmetric synthesis, a significant departure from the racemic approach. This can be achieved using chiral catalysts or chiral auxiliaries.
Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For instance, sharpless asymmetric epoxidation utilizes a chiral catalyst, such as diethyl tartrate (DET), in the presence of titanium tetra-isopropoxide to achieve enantioselectivity. youtube.com While not a direct synthesis of malate (B86768), the principles of using a chiral catalyst to create stereocenters are broadly applicable in organic synthesis. youtube.comrsc.org Phase-transfer catalysis (PTC) using chiral quaternary ammonium salts has also proven effective for the asymmetric synthesis of related compounds like chiral α,α-dialkylmalonates, achieving high chemical yields and excellent enantioselectivities. nih.gov
Chiral Auxiliary Strategies: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary guides the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral oxazolidinones are a well-known class of auxiliaries used in a variety of asymmetric transformations, including aldol reactions, to construct molecules with specific stereochemistry. researchgate.netyoutube.com
Solid-State Synthesis Techniques (e.g., Solvent-Free Grinding Reactions)
Solid-state synthesis, often called the "ceramic method," involves reactions between solid starting materials at controlled, often elevated, temperatures. sigmaaldrich.com This approach, sometimes referred to as "shake and bake" or "heat and beat" chemistry, can also include techniques like solid-state metathesis, where reactions are initiated by an energy source like a ball mill. sigmaaldrich.com
For this compound, a potential solvent-free approach could involve the direct grinding of solid DL-malic acid with a solid sodium base, such as sodium carbonate or sodium hydroxide. This mechanochemical approach minimizes solvent waste and can lead to different crystalline forms of the final product. The primary factors influencing such a reaction are the stoichiometry of the reactants, the energy input during grinding, and the reaction time. While specific research on solvent-free grinding for this compound is not widely detailed, the principles of solid-state synthesis offer a more environmentally friendly alternative to traditional solution-phase methods. sigmaaldrich.comresearchgate.net
Biotechnological Production of Malate and Related Sodium Salts
Biotechnological routes offer a sustainable alternative to chemical synthesis, primarily for the production of L-malic acid from renewable resources. frontiersin.org These methods can be broadly categorized into microbial fermentation and enzymatic biocatalysis.
Microbial Fermentation Systems for Malate Biosynthesis
Various microorganisms, including fungi, yeasts, and bacteria, can produce malic acid as a natural intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov By optimizing fermentation conditions and employing metabolic engineering, these organisms can be turned into efficient cell factories for malate production.
During fermentation, the pH of the culture medium decreases as malic acid is produced. To maintain a constant pH (around 6.5) conducive to microbial activity, a neutralizing agent like calcium carbonate (CaCO₃) is often added. frontiersin.orgnih.govnih.gov This results in the formation of calcium malate. The malic acid is later recovered through an acidification process. A similar principle could be applied using a sodium-based neutralizing agent to produce sodium malate directly in the fermenter.
Metabolic engineering strategies to enhance malate production include:
Weakening Competing Pathways: Deleting genes for by-product formation (e.g., pyruvate (B1213749), succinate) to redirect carbon flux towards malate. frontiersin.org
Overexpression of Key Enzymes: Increasing the expression of enzymes central to malate synthesis, such as pyruvate carboxylase and malate dehydrogenase. asm.org
Optimizing Fermentation Parameters: Controlling factors like temperature, pH, aeration, and nutrient supply to maximize yield and productivity. frontiersin.orgnih.gov
Table 1: Examples of Malic Acid Production by Various Microorganisms
| Microorganism | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|
| Aspergillus flavus | 113 | 1.28 | 0.59 | asm.org |
| Zygosaccharomyces rouxii | 75 | Not specified | Not specified | asm.org |
| Engineered Saccharomyces cerevisiae | 59 | 0.42 | 0.29 | asm.org |
| Engineered Escherichia coli (XZ658) | Not specified | 1.42 | 0.47 | asm.org |
Enzymatic Biocatalysis for Malate Conversion (e.g., Fumarase)
Enzymatic conversion represents a highly specific method for producing L-malate. The enzyme fumarase (fumarate hydratase, EC 4.2.1.2) catalyzes the reversible stereospecific hydration of fumarate (B1241708) to L-malate. mdpi.comnih.govcreative-enzymes.com This process is a key step in the TCA cycle and is exploited for industrial L-malate production. nih.govcreative-enzymes.com
The reaction mechanism involves the addition of a hydroxyl group and a proton across the double bond of fumarate. nih.gov In the direction of malate dehydration, a catalytic base (His188 in E. coli) activates a water molecule to abstract a proton from the C3 position of malate, forming a carbanion intermediate. Subsequently, a catalytic acid (Ser318) protonates the departing hydroxyl group from the C2 position, resulting in the formation of fumarate and water. ebi.ac.uk
To make the enzymatic process more economical and reusable, fumarase is often immobilized. mdpi.com Researchers have successfully immobilized fumarase from Thermus thermophilus within konjac-κ-carrageenan beads. This immobilized enzyme could be reused for up to 20 cycles with over 78% relative activity, achieving a 99.5% conversion of calcium fumarate to calcium L-malate. mdpi.com This high conversion rate is partly achieved by the precipitation of the calcium L-malate product, which shifts the reaction equilibrium forward. mdpi.com
Metabolic Engineering and Strain Development for Enhanced Production
Metabolic engineering has emerged as a powerful tool to enhance the microbial production of malic acid, the precursor to this compound. By genetically modifying microorganisms, researchers can redirect metabolic pathways towards the overproduction of the target compound. Key strategies involve the overexpression of enzymes in the malate synthesis pathway, deletion of competing pathway genes, and optimization of cofactor availability.
Several microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Aspergillus niger, have been successfully engineered for enhanced malic acid production.
Escherichia coli : Strains of E. coli have been engineered to produce L-malate through both aerobic and anaerobic fermentation. One strategy involved the development of strain XZ658, which, in a two-stage process (aerobic growth followed by anaerobic production), produced 34 g/L of L-malate with a yield of 1.42 mol/mol of glucose. This was achieved by deleting fumarase isoenzymes and inactivating malic enzymes to prevent the conversion of malate to pyruvate. Further modifications, such as rewiring the RuBisCO shunt, have led to even higher yields, reaching 1.09 g of L-malate per gram of consumed glucose. Another approach focused on cofactor metabolic engineering to decrease CO2 emissions during aerobic production, resulting in a strain that produced 21.3 g/L of L-malate with a yield of 0.43 g/g of glucose.
Saccharomyces cerevisiae : Wild-type S. cerevisiae produces low levels of malate, necessitating metabolic engineering for efficient production. A successful approach has been to engineer a pathway involving the carboxylation of pyruvate to oxaloacetate, followed by the reduction of oxaloacetate to malate. This was achieved by overexpressing the native pyruvate carboxylase, a cytosolic malate dehydrogenase, and a malate transporter from Schizosaccharomyces pombe. This engineered strain achieved a malate titer of up to 59 g/L with a yield of 0.42 mol per mole of glucose in batch cultures.
Aspergillus niger : This filamentous fungus is a natural producer of organic acids and has been a key target for metabolic engineering. By deleting the oxaloacetate acetylhydrolase gene and overexpressing endogenous genes for pyruvate carboxylase and malate dehydrogenase, along with a malate transporter from Aspergillus oryzae, researchers significantly increased malic acid production. One engineered strain, S575, reached a titer of 120.38 g/L in shake-flask culture, which was further increased to 201.24 g/L in fed-batch fermentation, with a yield of 1.27 mol/mol of glucose. Subsequent work on a descendant strain, S1149, which also involved disrupting a citric acid transporter and overexpressing key glycolytic enzymes, achieved a malate titer of 201.13 g/L and an increased yield of 1.64 mol/mol of glucose, completely eliminating the citric acid byproduct.
| Microorganism | Strain | Key Genetic Modifications | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) |
|---|---|---|---|---|---|
| Escherichia coli | XZ658 | Deletion of fumarase and malic enzymes. | 34 | 1.42 | 0.47 |
| Saccharomyces cerevisiae | Engineered Strain | Overexpression of pyruvate carboxylase, cytosolic malate dehydrogenase, and a malate transporter. | 59 | 0.42 | - |
| Aspergillus niger | S575 | Deletion of oxaloacetate acetylhydrolase; overexpression of pyruvate carboxylase, malate dehydrogenase, and a malate transporter. | 201.24 | 1.27 | 0.93 |
| Aspergillus niger | S1149 | Disruption of citric acid transporter; overexpression of glycolytic enzymes in S575 background. | 201.13 | 1.64 | - |
Derivatization and Complexation Studies of this compound
The carboxyl and hydroxyl groups of the malate molecule provide reactive sites for derivatization and complexation, leading to the formation of a wide range of compounds with tailored properties.
The conversion of the carboxylic acid groups of malic acid into esters and amides is a key strategy for modifying its physicochemical properties.
Esterification : The esterification of DL-malic acid has been studied using various catalysts in non-biological systems. Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts, including ion-exchange resins like Amberlyst 36 Dry, have been employed. A study on the esterification of malic acid with n-butanol found that the choice of catalyst influences the yield and purity of the resulting dibutyl malate. finechem-mirea.rudoaj.orgfinechem-mirea.ru While homogeneous catalysts can be effective, heterogeneous catalysts are often preferred due to their ease of separation and reusability. finechem-mirea.rudoaj.orgfinechem-mirea.ru A significant challenge in the esterification of malic acid is the potential for side reactions, such as dehydration, which can lead to the formation of fumaric and maleic acid esters. finechem-mirea.rudoaj.orgfinechem-mirea.ru The use of Amberlyst 36 Dry was found to provide a good balance between conversion and selectivity for the desired dibutyl malate. finechem-mirea.rudoaj.orgfinechem-mirea.ru
Amidation : The synthesis of amides from malic acid can be achieved through various chemical methods. One common approach involves the activation of the carboxylic acid groups, for example, by converting them to acyl chlorides, followed by reaction with an amine. Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acids with amines. Research into the synthesis of poly(malic acid) derivatives has demonstrated the feasibility of forming amide bonds by reacting the malate backbone with peptides. While direct catalytic amidation of esters is also a known method, it often requires harsh conditions.
The ability of the malate dianion to act as a ligand and form complexes with a variety of metal ions is well-documented. The carboxylate and hydroxyl groups can coordinate with metal centers, leading to the formation of mononuclear or polynuclear complexes with diverse structures and properties.
Lanthanide Complexes : Malic acid forms stable complexes with lanthanide(III) ions. mdpi.comnih.gov Spectroscopic studies have shown that the coordination environment of the lanthanide ion is influenced by the pH of the solution and the metal-to-ligand ratio. mdpi.com At lower pH, partially deprotonated malic acid can coordinate, while at higher pH, fully deprotonated malate is the primary ligand. mdpi.com For lanthanum (La³⁺), complexes with a 1:1 metal-to-ligand ratio are dominant, whereas other lanthanides can form complexes with two malate molecules. mdpi.com The formation of hydroxo complexes at higher pH values has also been observed. mdpi.com
Alkali Metal Complexes : The interaction of L-malic acid with alkali metal cations has been investigated using potentiometric and calorimetric methods. These studies have shown that the interactions are generally weak to fairly strong, with stability constants (logK) ranging from 0.8 to 4.6. nih.gov The formation of these complexes is primarily driven by electrostatic interactions and is entropically favored. nih.gov
Transition Metal Complexes : Malate forms complexes with a range of transition metal ions, including copper(II), nickel(II), and chromium(III). researchgate.netresearchgate.net The malate ligand can act in a tridentate fashion, coordinating through both carboxylate groups and the hydroxyl group. researchgate.net X-ray crystallography has revealed the structures of several transition metal malate complexes, showing distorted octahedral or other coordination geometries. researchgate.net In the presence of trivalent metal ions like Al³⁺ and Cr³⁺, malic acid can release three protons, indicating the involvement of the alcoholic group in coordination. researchgate.net Dimeric species have also been proposed for these complexes in aqueous solutions. researchgate.net
| Metal Ion Class | Example Metal Ions | Key Features of Coordination | Coordination Modes |
|---|---|---|---|
| Lanthanides | La³⁺, Nd³⁺, Gd³⁺, Ho³⁺, Tb³⁺, Lu³⁺ | Formation of 1:1 and 1:2 (metal:ligand) complexes; pH-dependent speciation; formation of hydroxo complexes at high pH. | Coordination through carboxylate and hydroxyl groups. |
| Alkali Metals | Li⁺, Na⁺, K⁺, etc. | Weak to fairly strong electrostatic interactions; entropically driven complex formation. | Primarily electrostatic interactions with carboxylate groups. |
| Transition Metals | Cu²⁺, Ni²⁺, Al³⁺, Cr³⁺ | Formation of mononuclear and dimeric complexes; malate can act as a tridentate ligand. | Tridentate coordination involving both carboxylate groups and the hydroxyl group. |
Sophisticated Analytical and Spectroscopic Characterization of Sodium Dl Malate
Chiral Separation and Enantiomeric Purity Analysis
The determination of the enantiomeric composition of sodium DL-malate is critical, particularly in fields where stereoisomeric purity is a key quality attribute. Advanced chromatographic techniques are the cornerstone of this analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of malic acid enantiomers. While direct separation on a chiral stationary phase (CSP) is possible, an effective and more common approach involves indirect separation on a conventional achiral column, such as a C18 column, following derivatization with a chiral reagent. This technique creates diastereomers that can be resolved using standard reversed-phase HPLC. A notable method achieved a successful separation and quantitative analysis of D- and L-malic acid with a resolution value greater than 1.7.
Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for chiral analysis, prized for its high resolution and sensitivity. For GC analysis, the non-volatile malic acid enantiomers must first be converted into volatile derivatives. This is typically a multi-step process involving esterification of the carboxyl groups followed by acylation of the hydroxyl group. The resulting volatile diastereomers can then be separated on a chiral capillary column, such as one coated with a modified cyclodextrin or a chiral polysiloxane like Chirasil®-Val. The mass spectrometer serves as a highly specific detector, allowing for accurate identification and quantification, even at trace levels. One study reported detection limits for malic acid in the range of 0.003 to 0.272 µg/mL using a GC-MS method.
Pre-column derivatization is a key strategy to enable or enhance the chromatographic separation of enantiomers on achiral columns. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which possess different physicochemical properties and can be separated by standard chromatography.
A well-documented method for the resolution of DL-malic acid involves derivatization with the chiral reagent (R)-1-(1-naphthyl)ethylamine ((R)-NEA). In this reaction, the carboxylic acid groups of the malate (B86768) enantiomers are coupled with the amine group of (R)-NEA in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-Hydroxybenzotriazole (HOBT). This forms two diastereomeric amides that can be effectively resolved on a common C18 column. This method is advantageous due to its simple operation, the stability of the resulting derivatization products, and the relatively low cost of the reagents.
The derivatization not only facilitates separation but can also improve detection. The (R)-NEA moiety, for instance, is a strong chromophore, enhancing the ultraviolet (UV) absorption of the malic acid derivatives and thereby increasing the sensitivity of the HPLC-UV analysis. The derivatization products can also be analyzed by tandem mass spectrometry (MS/MS) to confirm their identity and fragmentation pathways.
For any quantitative analysis, the analytical method must be validated to ensure it is fit for its intended purpose. The validation of a chiral HPLC method for stereoisomer analysis involves assessing several key performance characteristics according to established guidelines. These parameters ensure the method is reliable, reproducible, and accurate for the quantification of the undesired enantiomer in the presence of the major one.
The primary validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any potential impurities or degradation products. This is confirmed by the absence of interfering peaks at the retention times of the enantiomers.
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of solutions at different concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the undesired enantiomer is spiked into a sample of the pure, desired enantiomer at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.
Table 1: Typical Validation Parameters and Acceptance Criteria for a Chiral HPLC Method
| Parameter | Typical Test | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, desired enantiomer, and undesired enantiomer. | No interference at the retention time of the enantiomers. Adequate resolution between peaks. |
| Linearity | Analyze 5-6 concentrations across a specified range (e.g., LOQ to 150% of the specification limit). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies at 3 levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate. | Mean recovery typically between 80% and 120%. |
| Precision | Repeatability: 6 replicate injections of a spiked sample. Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment. | %RSD for the minor component should generally be < 20% as it approaches the LOQ. |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio for LOD is typically 3:1. S/N ratio for LOQ is typically 10:1. |
| Robustness | Deliberately vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic). | Resolution between enantiomers should remain acceptable; system suitability parameters should be met. |
Crystallographic and Supramolecular Structural Elucidation
While chromatographic methods separate and quantify the enantiomers, X-ray crystallography provides the definitive, three-dimensional structure of a compound in its solid state. This powerful technique reveals precise details about molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline material. wikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, from which the positions of the individual atoms can be determined. wikipedia.org
A comprehensive search of publicly available structural databases did not yield a specific single-crystal X-ray diffraction study for this compound. However, to illustrate the detailed structural information that such an analysis provides, the crystal structure of a closely related compound, lithium hydrogen (+)-malate, can be examined. A study of this compound revealed the following crystallographic data: iucr.org
Table 2: Illustrative Crystallographic Data for Lithium Hydrogen (+)-malate
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| Unit Cell Dimension (a) | 4.933 Å |
| Unit Cell Dimension (c) | 44.584 Å |
| Molecules per Unit Cell (Z) | 8 |
Data from the study of lithium hydrogen (+)-l-malate serves as an example of the information obtained via SCXRD. iucr.org
This data defines the fundamental repeating unit of the crystal. The analysis further revealed a tetrahedral coordination for the lithium ion and that the conformation of the carbon backbone in the hydrogen malate anion is gauche. iucr.org A similar study on this compound would provide the precise coordination environment of the sodium ions and the specific conformations of both the D- and L-malate anions within the crystal lattice.
The solid-state structure of sodium malate is stabilized by a complex network of intermolecular forces, primarily ionic bonds between the sodium cations (Na⁺) and the malate dianions (⁻OOC-CH(OH)-CH₂-COO⁻), as well as hydrogen bonds. The analysis of these interactions is crucial for understanding the crystal's stability, solubility, and other physical properties.
The malate anion possesses multiple functional groups that can participate in hydrogen bonding:
Hydrogen Bond Donors: The secondary hydroxyl (-OH) group is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The four oxygen atoms of the two carboxylate groups (-COO⁻) are strong hydrogen bond acceptors.
Table 3: Potential Hydrogen Bonding Interactions in a Hydrated Sodium Malate Crystal
| Donor Group | Acceptor Group | Type of Interaction |
|---|---|---|
| Malate Hydroxyl (O-H) | Malate Carboxylate (O=C-O⁻) | Intermolecular Hydrogen Bond |
| Malate Hydroxyl (O-H) | Water Oxygen (H₂O) | Hydrogen Bond |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) |
| 1-Hydroxybenzotriazole (HOBT) |
| Chirasil®-Val |
| D-malic acid |
| L-malic acid |
| Lithium hydrogen (+)-malate |
| (R)-1-(1-naphthyl)ethylamine ((R)-NEA) |
| Sodium D-malate |
| This compound |
Polymorphism and Solid-State Structural Variability Research
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in materials science and pharmaceuticals as different polymorphs can exhibit varied physical and chemical properties such as solubility, stability, and density. google.comresearchgate.netwjpls.org While extensive research into the polymorphism of many pharmaceutical salts has been conducted, specific studies detailing distinct polymorphic forms of this compound are not widely reported in the literature.
However, its solid-state structural variability is evident through the existence of different hydrated forms. This compound is known to exist as a hemihydrate (C₄H₄Na₂O₅ · ½ H₂O) and a trihydrate (C₄H₄Na₂O₅ · 3 H₂O). fao.orgfao.org These forms differ in the amount of water incorporated into the crystal lattice, which can influence the material's physical properties.
The characterization of such solid-state forms relies on a suite of analytical techniques. Powder X-ray Diffraction (PXRD) is a primary method used to identify different crystal lattices, as each polymorphic or hydrated form produces a unique diffraction pattern. nih.gov Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can detect phase transitions and differences in melting points between forms. nih.gov Furthermore, solid-state 13C Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful tool to probe the local molecular environment, capable of distinguishing between different crystalline arrangements or conformations within the solid state. google.comnih.gov
Table 1: Standard Techniques for Solid-State Characterization
| Technique | Information Provided | Relevance to this compound |
| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystal structure. | Differentiates between anhydrous, hemihydrate, and trihydrate forms. nih.gov |
| Thermal Analysis (DSC, TGA) | Melting point, phase transitions, water content. | Determines thermal stability and quantifies water of hydration. nih.gov |
| Solid-State NMR (ssNMR) | Local molecular environment and conformation. | Identifies subtle differences in the crystal packing of potential polymorphs. google.com |
| Vibrational Spectroscopy (IR, Raman) | Molecular vibrations sensitive to crystal packing. | Reveals differences in intermolecular interactions, like hydrogen bonding. nih.gov |
Advanced Spectroscopic Probes for Molecular Interactions
Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, conformation, and dynamics of molecules in solution. nih.gov For this compound, ¹H NMR spectroscopy in a solvent like D₂O (deuterium oxide) provides fundamental structural confirmation by identifying the chemical environments of the hydrogen atoms in the malate anion.
The proton NMR spectrum of the disodium salt of DL-malic acid shows distinct signals corresponding to the different protons in the molecule. spectrabase.com The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the two protons of the adjacent methylene group (CH₂) exhibit characteristic chemical shifts and coupling patterns that confirm the molecular backbone.
Table 2: Representative ¹H NMR Data for DL-Malic Acid Disodium Salt in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity |
| CH(OH) | ~4.3 | Doublet of doublets (dd) |
| CH₂ | ~2.5-2.7 | Two doublets of doublets (dd) |
Note: Exact chemical shifts and multiplicities can vary based on solvent, concentration, and pH. Data is representative based on available spectra. spectrabase.com
Beyond simple structural identification, advanced NMR techniques can offer deeper insights into the behavior of the malate dianion in solution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to confirm the connectivity between protons. The dynamics of the molecule, including the rotational freedom around the carbon-carbon bonds, can be investigated by measuring nuclear Overhauser effects (NOEs) and spin-lattice (T₁) and spin-spin (T₂) relaxation times. fz-juelich.dechemrxiv.org These parameters provide information on how the molecule tumbles in solution and whether certain conformations are preferred due to intramolecular interactions or interactions with the solvent and sodium counter-ions. scirp.org
Vibrational Spectroscopy (Infrared, Raman) for Intermolecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are highly sensitive to the chemical bonds within a molecule and the intermolecular forces, such as hydrogen bonding and ionic interactions, that influence its environment. doi.org
For this compound, the vibrational spectra are dominated by the characteristic modes of the carboxylate (COO⁻), hydroxyl (OH), and C-H groups. The positions and shapes of these vibrational bands provide a fingerprint of the compound and detailed information about molecular interactions.
Key vibrational modes for the malate species include:
O-H Stretching: A broad band, typically in the 3600-3200 cm⁻¹ region, associated with the hydroxyl group. Its position and width are sensitive to hydrogen bonding interactions. researchgate.net
C-H Stretching: Found in the 3000-2800 cm⁻¹ region. researchgate.net
C=O Stretching (Carboxylate): The carboxylate anion (COO⁻) exhibits strong asymmetric and symmetric stretching bands, typically around 1650-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The exact frequencies are highly sensitive to the coordinating sodium ions and hydrogen bonding. researchgate.net
Significant differences in the vibrational spectra can be observed between the racemic (DL) form and the pure enantiomeric forms of related compounds like malic acid, indicating variations in their crystal packing and intermolecular interactions. researchgate.net In this compound, the ionic interaction between the Na⁺ cations and the negatively charged carboxylate groups, as well as hydrogen bonding involving the hydroxyl group, are the primary intermolecular forces governing its solid-state structure and can be effectively studied using IR and Raman spectroscopy. rsc.org
Table 3: Characteristic Vibrational Frequencies for Malate Species
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3600-3200 | IR, Raman |
| C-H Stretch | 3000-2800 | IR, Raman |
| C=O Asymmetric Stretch (COO⁻) | 1650-1550 | IR (strong), Raman (weaker) |
| C=O Symmetric Stretch (COO⁻) | 1440-1360 | IR (strong), Raman (weaker) |
| C-O Stretch | 1300-1000 | IR, Raman |
Note: Frequencies are approximate and based on general data for malic acid and its salts. researchgate.netresearchgate.net
Electrochemical Detection Methodologies for Malate Species
The accurate and sensitive detection of malate is important in various fields, including the food and beverage industry and clinical diagnostics. confer.cz Electrochemical methods offer a promising avenue for developing robust, rapid, and cost-effective sensors for malate determination. mdpi.com These sensors typically work by measuring the electrical signal (current or potential) generated from a chemical reaction involving malate at a modified electrode surface.
Several approaches have been developed for the electrochemical detection of malate:
Enzyme-Based Biosensors: These sensors often utilize the enzyme malate dehydrogenase, which catalyzes the oxidation of L-malate to oxaloacetate with the concomitant reduction of NAD⁺ to NADH. nih.govpromega.com The resulting NADH can then be electrochemically detected. A photoelectrochemical biosensor for malate has been developed using malate dehydrogenase and CdTe quantum dots immobilized on an indium tin oxide (ITO) electrode, achieving a detection limit of 0.28 mmol/L. nih.gov
Nanozyme-Based Sensors: To overcome the stability and cost issues of natural enzymes, materials with enzyme-like activity, known as nanozymes, have been explored. confer.cz An electrochemical sensor for malic acid was developed using a composite of zinc oxide nanoparticles (ZnONPs) and multi-walled carbon nanotubes (MWCNTs). confer.cz This sensor operates without an enzyme and detects malic acid using differential pulse voltammetry (DPV), demonstrating a detection limit of 0.79 mM. confer.cz
Genetically Encoded Biosensors: A fluorescent biosensor, named Malon, has been engineered to be specifically responsive to malate. mdpi.comnih.gov While primarily a fluorescent sensor, it has been incorporated into hydrogels on electrode surfaces, opening pathways for future bioelectronic devices that could operate on electrochemical principles. mdpi.com
These methodologies highlight the active research into developing sensitive and selective sensors for malate, leveraging principles of biocatalysis, nanomaterials, and electrochemistry.
Table 4: Performance of Selected Electrochemical Malate Sensors
| Sensor Type | Electrode Material/Sensing Element | Detection Method | Limit of Detection (LOD) | Reference |
| Photoelectrochemical Biosensor | Malate dehydrogenase, CdTe Quantum Dots, ITO | Amperometry | 0.28 mmol/L | nih.gov |
| Nanozyme-based Sensor | Zinc Oxide Nanoparticles (ZnONPs), MWCNTs | Differential Pulse Voltammetry (DPV) | 0.79 mM | confer.cz |
Biochemical and Metabolic Interplay of Malate in Non Human Biological Systems
Malate (B86768) Cycling and its Role in Plant Physiology
In plants, malate is a key molecule with a multitude of functions, ranging from its role as an intermediate in the tricarboxylic acid (TCA) cycle to acting as an osmoticum and a shuttle for reducing equivalents between cellular compartments. nih.govuzh.ch It is fundamental to specialized photosynthetic pathways and the regulation of gas exchange through stomata. nih.govuzh.ch
Malate is a pivotal intermediate in both C4 and Crassulacean Acid Metabolism (CAM) photosynthesis, two key adaptations that allow plants to thrive in challenging environments like high temperatures and arid conditions. ebsco.comfiveable.me These pathways are strategies to concentrate CO2 around the enzyme RuBisCO, thereby increasing photosynthetic efficiency and minimizing water loss. ebsco.combyjus.com
In C4 photosynthesis, found in plants like sugarcane and maize, an initial carbon fixation step occurs in the mesophyll cells. ebsco.comfiveable.me CO2 is first converted to bicarbonate and then fixed by the enzyme phosphoenolpyruvate (B93156) (PEP) carboxylase, which combines it with the three-carbon compound phosphoenolpyruvate (PEP) to form the four-carbon acid oxaloacetate. fiveable.melibretexts.org This oxaloacetate is then typically reduced to malate. ebsco.comlibretexts.org The malate is transported from the mesophyll cells to specialized bundle sheath cells, where it is decarboxylated, releasing a concentrated supply of CO2 that then enters the standard C3 Calvin cycle. ebsco.comlibretexts.orgnih.gov This spatial separation of initial CO2 fixation and the Calvin cycle is a hallmark of the C4 pathway. nih.gov
The CAM pathway, common in succulent plants like cacti and pineapples living in arid regions, employs a temporal separation of these processes. fiveable.mebyjus.comwikipedia.org To conserve water, CAM plants open their stomata only at night to take in CO2. byjus.comlibretexts.org Similar to C4 plants, PEP carboxylase fixes the CO2 into oxaloacetate, which is then converted to malate. byjus.com This malate is stored overnight in the cell's large central vacuole in the form of malic acid, causing the cell sap to become acidic. ebsco.comnih.govwikipedia.org During the day, with the stomata closed to prevent water loss, the stored malic acid is transported out of the vacuole and decarboxylated, releasing CO2 for use in the Calvin cycle, which is powered by the light energy captured during the day. byjus.comnih.govwikipedia.org
| Feature | C4 Pathway | CAM Pathway |
|---|---|---|
| Primary CO₂-fixing Enzyme | PEP Carboxylase in mesophyll cells | PEP Carboxylase in mesophyll cells |
| Initial CO₂ Fixation Product | Oxaloacetate, then converted to Malate or Aspartate | Oxaloacetate, then converted to Malate |
| Separation of Fixation & Calvin Cycle | Spatial (Mesophyll vs. Bundle Sheath Cells) nih.gov | Temporal (Night vs. Day) libretexts.orgnih.gov |
| Stomata Opening | During the day (partially) | At night byjus.comlibretexts.org |
| Malate Storage | Transiently in mesophyll cells before transport ebsco.com | Stored as malic acid in vacuoles overnight ebsco.combyjus.com |
| Typical Plant Examples | Sugarcane, Maize, Sorghum ebsco.com | Cactus, Pineapple, Agave byjus.comwikipedia.org |
The diverse functions of malate in plant cells necessitate a tightly regulated system for its transport and distribution across various subcellular compartments, including mitochondria, chloroplasts, and vacuoles. uzh.ch This transport is critical for maintaining cellular pH homeostasis, balancing redox states, and controlling stomatal movements. nih.govresearchgate.net
Malate transport across the vacuolar membrane (tonoplast) is essential for its role as an osmoticum in guard cells, which control the opening and closing of stomata for gas exchange. uzh.chnih.gov During stomatal opening, malate accumulates in the vacuole, contributing to the turgor pressure that drives the process. uzh.chnih.gov The AtALMT6 protein, a member of the aluminum-activated malate transporter family, has been identified as a vacuolar channel in Arabidopsis thaliana guard cells that facilitates malate transport. nih.gov The activity of this channel is subject to complex regulation by factors such as cytosolic calcium and vacuolar pH. nih.gov The interplay of these regulators can determine whether AtALMT6 functions as an influx or efflux channel for malate. nih.gov
In addition to vacuolar transport, the exchange of malate between the mitochondria and the cytosol is central to plant metabolic flexibility. oup.complantae.org Mitochondrial carriers facilitate the import of malate and the export of other organic acids like citrate (B86180), linking mitochondrial respiration with cytosolic biosynthesis. oup.complantae.org For instance, the DICARBOXYLATE CARRIER 2 (DIC2) in Arabidopsis thaliana has been identified as a specialized mitochondrial malate/citrate exchanger, crucial for maintaining metabolic homeostasis, especially during transitions from light to dark. oup.complantae.org The regulation of these transport processes is key to balancing the NAD(P)H/NAD(P)+ ratios between different compartments through so-called "malate valves". researchgate.netportlandpress.com
Microbial Malate Metabolism and Fermentation Processes
Malate is a key intermediate in the central metabolism of many microorganisms, serving as a carbon source and playing a role in various fermentation pathways. asm.orgnih.gov Its metabolism is integral to the energy production and biosynthetic processes of diverse bacteria and fungi. nih.govnih.gov
A wide range of microorganisms can utilize malate through different metabolic routes. asm.orgnih.gov In some bacteria, malate is an intermediate in pathways that produce valuable organic acids. For example, metabolically engineered Escherichia coli has been developed to produce L-malate through fermentation. asm.org In its native state, E. coli can use malate in a bifurcated Tricarboxylic Acid (TCA) cycle, where it is converted to oxaloacetate and then to other products. biorxiv.org Salmonella Typhimurium also relies on the conversion of malate to oxaloacetate for full virulence during infection. asm.org
Other bacteria, like the sulfate-reducing Desulphovibrio desulphuricans, can oxidize malate completely to acetate (B1210297) in the presence of sulfate. microbiologyresearch.org In the absence of sulfate, this bacterium ferments malate to produce succinate (B1194679), acetate, and CO2. microbiologyresearch.org For the enteropathogen Campylobacter jejuni, which cannot utilize glucose, malate is one of the TCA cycle intermediates that can serve as a growth-promoting substrate. plos.org
Among fungi, species of Aspergillus, such as A. flavus and A. oryzae, are well-known for their ability to produce high titers of malic acid from glucose via fermentation. asm.orgnih.gov However, the production of aflatoxins by A. flavus makes it unsuitable for industrial applications. asm.orgnih.gov In winemaking, lactic acid bacteria like Oenococcus oeni perform malolactic fermentation, a process that converts the sharper-tasting L-malic acid into the softer L-lactic acid, which alters the texture and flavor profile of the wine. wikipedia.org
| Microbial Species | Metabolic Process Involving Malate | Key Products/Significance |
|---|---|---|
| Escherichia coli | Fermentation, Reductive TCA cycle asm.orgzju.edu.cn | Succinate, L-malate (engineered) asm.orgresearchgate.net |
| Oenococcus oeni | Malolactic Fermentation wikipedia.org | L-lactic acid, CO₂ wikipedia.org |
| Aspergillus flavus / A. oryzae | Aerobic Fermentation asm.orgnih.gov | High-titer L-malic acid production asm.orgnih.gov |
| Desulphovibrio desulphuricans | Anaerobic Respiration/Fermentation microbiologyresearch.org | Acetate (with sulfate), Succinate (without sulfate) microbiologyresearch.org |
| Campylobacter jejuni | TCA Cycle Intermediate Catabolism plos.org | Energy source for growth plos.org |
| Selenomonas ruminantium | Succinate-Propionate Pathway animbiosci.orgpsu.edu | Propionate (B1217596), CO₂ animbiosci.org |
The central enzyme in microbial malate metabolism is malate dehydrogenase (MDH), which catalyzes the reversible interconversion of malate and oxaloacetate using NAD+/NADH as a cofactor. nih.govmdpi.comresearchgate.net This reaction is a key step in the TCA cycle. nih.govresearchgate.net In microorganisms, MDH exists in different isoforms, such as cytoplasmic and mitochondrial forms, and participates in various metabolic pathways. mdpi.com For instance, in E. coli, MDH can function in the oxidative TCA cycle under aerobic conditions or in a reductive direction under anaerobic conditions to produce succinate. zju.edu.cn
The activity of MDH is rigorously regulated. nih.gov In E. coli, for example, the reaction can be allosterically affected by NADH. eiu.edu The enzyme's kinetics often follow an ordered mechanism where it first binds the coenzyme (NAD+/NADH) and then the substrate (malate or oxaloacetate). mdpi.com
Besides MDH, other enzymes are also crucial. Fumarase catalyzes the reversible hydration of fumarate (B1241708) to malate, linking malate metabolism to succinate production. researchgate.net In some microorganisms, malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, providing an alternative route for malate catabolism. zju.edu.cn In some cases, MDH can interact with other TCA cycle enzymes, such as citrate synthase, to form a "metabolon," which facilitates substrate channeling and increases metabolic efficiency. nih.govzju.edu.cn
In ruminant animals, the rumen hosts a complex microbial ecosystem responsible for digesting fibrous plant material. Supplementing ruminant diets with sodium DL-malate has been shown to beneficially manipulate this ecosystem and improve fermentation efficiency. psu.eduscialert.net
One of the primary effects of malate is the stimulation of specific lactate-utilizing bacteria, particularly Selenomonas ruminantium. animbiosci.org This bacterium uses the succinate-propionate pathway, in which malate is a key intermediate, to convert lactate (B86563) into propionate, a major energy source for the host animal. psu.edu By stimulating lactate utilization, malate helps to prevent a drop in ruminal pH that can occur after feeding high-grain diets, thus stabilizing the rumen environment. animbiosci.orgpsu.edu
Research has demonstrated that malate supplementation can lead to several positive outcomes in the rumen:
Increased Propionate Production: Molar proportions of propionate, a crucial volatile fatty acid (VFA), are often higher in malate-supplemented animals. animbiosci.org
Altered Microbial Populations: Malate can increase the populations of beneficial bacteria, including amylolytic (starch-digesting) and cellulolytic (cellulose-digesting) species, while decreasing the number of protozoa. scialert.netanimbiosci.org Fungal zoospore populations may also increase, potentially enhancing fiber digestion. animbiosci.org
Enhanced Microbial Protein Synthesis: The efficiency of microbial protein synthesis can be improved, providing more high-quality protein to the host animal. scialert.netanimbiosci.org
These effects collectively lead to improved rumen ecology and more efficient nutrient utilization, which can translate to better animal performance, such as increased nitrogen retention and improved feed efficiency. animbiosci.orgpsu.eduscialert.net
Comparative Biochemical Analysis of Malate Pathways Across Diverse Non-Human Organisms
Malate is a central metabolite that participates in a multitude of biochemical pathways across a wide array of non-human biological systems, including plants, bacteria, fungi, and protozoa. oup.comnih.gov The specific roles and metabolic routes of malate vary significantly among these organisms, reflecting diverse evolutionary adaptations to different environments and metabolic needs. portlandpress.com A comparative analysis reveals key differences in the Tricarboxylic Acid (TCA) cycle, specialized carbon fixation pathways like C4 and CAM photosynthesis, and the anaplerotic glyoxylate (B1226380) cycle.
In most non-human organisms, malate is a key intermediate in the Tricarboxylic Acid (TCA) cycle , also known as the Krebs cycle. news-medical.net This cycle is a fundamental process for cellular respiration, occurring in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org In the TCA cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH), a reaction that generates NADH. wikipedia.org While this core function is highly conserved, variations exist. For instance, some prokaryotes utilize a quinone-dependent malate dehydrogenase, unlike the NAD+-dependent enzyme found in eukaryotes. wikipedia.org Furthermore, in some bacteria like Escherichia coli, the TCA cycle can operate in a reductive direction under anaerobic conditions, where malate is an intermediate in the pathway that produces succinate. nih.gov
Plants exhibit remarkable metabolic plasticity in their use of malate, particularly in photosynthesis. While C3 plants utilize the Calvin cycle directly for carbon fixation, C4 and Crassulacean Acid Metabolism (CAM) plants have evolved specialized pathways to concentrate CO2, with malate serving as a crucial temporary storage and transport molecule.
C4 Photosynthesis: In C4 plants, such as sugarcane and corn, CO2 is first fixed in mesophyll cells into a four-carbon acid, typically oxaloacetate, which is then rapidly converted to malate. khanacademy.orgbritannica.com This malate is transported to specialized bundle-sheath cells, where it is decarboxylated to release CO2 at a high concentration around the RuBisCO enzyme, thus minimizing photorespiration. khanacademy.orgbritannica.comebsco.com This spatial separation of initial CO2 fixation and the Calvin cycle is a key adaptation to hot, dry environments. khanacademy.org
CAM Photosynthesis: CAM plants, such as succulents and pineapples, are adapted to arid conditions and separate these processes temporally. wikipedia.org At night, when their stomata are open to minimize water loss, they fix CO2 into organic acids, primarily malic acid, which is stored in the large central vacuole of the cell. ebsco.comwikipedia.orgmonash.edu During the day, the stomata close, and the stored malate is transported out of the vacuole and decarboxylated, providing the CO2 for the Calvin cycle. wikipedia.orgbritannica.com This nocturnal malate accumulation is a defining feature of CAM plants. nih.govresearchgate.net
The Glyoxylate Cycle is another vital pathway involving malate, found in plants, bacteria, fungi, and some protists, but generally absent in animals. wikipedia.orgwikipedia.org This cycle is an anabolic variation of the TCA cycle that allows organisms to synthesize carbohydrates from two-carbon compounds like acetate, which is often derived from the breakdown of fatty acids. wikipedia.orgnih.gov The two key enzymes of this cycle are isocitrate lyase and malate synthase. pnas.orgresearchgate.net Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate, bypassing the decarboxylation steps of the TCA cycle and conserving carbon. wikipedia.orgwikipedia.org This pathway is particularly important for the germination of seeds in plants, where stored lipids are converted into sugars for growth. wikipedia.org In pathogenic microorganisms like Mycobacterium tuberculosis and Candida albicans, the glyoxylate cycle is crucial for survival within a host, as it allows them to utilize fatty acids as a carbon source. wikipedia.orgnih.govresearchgate.net
Beyond these major cycles, malate metabolism is adapted for specific functions in various microorganisms. In the bacterium Bacillus subtilis, multiple malate-oxidizing enzymes play distinct roles; malate dehydrogenase and phosphoenolpyruvate carboxykinase are essential for introducing malate into gluconeogenesis. oup.com In some parasitic protozoans, which often exhibit simplified or modified metabolic pathways, malate dehydrogenase is important for maintaining the NAD+/NADH balance and providing intermediates for both catabolic and anabolic processes. portlandpress.comumass.edu For example, in Trichomonas vaginalis, malate is a key substrate in the hydrogenosome, a specialized organelle involved in anaerobic energy metabolism. umass.edu
The following tables provide a comparative overview of malate's role in these diverse pathways.
Table 1: Comparative Analysis of Malate's Role in Major Metabolic Pathways
| Pathway | Primary Function | Key Organism Groups | Role of Malate | Key Malate-Related Enzymes |
| Tricarboxylic Acid (TCA) Cycle | Aerobic respiration, energy production (ATP, NADH) | Most aerobic eukaryotes and prokaryotes | Intermediate, oxidized to oxaloacetate | Malate Dehydrogenase (MDH) news-medical.net |
| C4 Photosynthesis | CO2 concentration to minimize photorespiration | C4 Plants (e.g., maize, sugarcane) | CO2 carrier from mesophyll to bundle-sheath cells khanacademy.orgbritannica.com | PEP Carboxylase, Malate Dehydrogenase (NADP-MDH) portlandpress.com |
| CAM Photosynthesis | Temporal CO2 concentration, water conservation | CAM Plants (e.g., pineapple, cacti) | Nocturnal storage of CO2 as malic acid in vacuoles wikipedia.orgmonash.edu | PEP Carboxylase, Malate Dehydrogenase (NAD-MDH) wikipedia.org |
| Glyoxylate Cycle | Synthesis of carbohydrates from two-carbon compounds (e.g., acetate) | Plants, Bacteria, Fungi, Protists | Product of glyoxylate and acetyl-CoA condensation | Isocitrate Lyase, Malate Synthase wikipedia.orgwikipedia.org |
Table 2: Detailed Comparison of Malate Metabolism in Different Non-Human Organisms
| Organism Group | Key Malate Pathway(s) | Cellular Location of Key Steps | Specific Functions & Adaptations |
| Plants (C3) | TCA Cycle, Photorespiration | Mitochondria, Peroxisomes, Cytosol | Standard respiratory role; malate is part of the malate-oxaloacetate shuttle to transport reducing equivalents. oup.comportlandpress.com |
| Plants (C4) | C4 Photosynthesis, TCA Cycle | Mesophyll & Bundle-Sheath Cells, Mitochondria | Malate acts as a shuttle for fixed carbon, spatially separating it from the Calvin Cycle to increase photosynthetic efficiency in hot climates. khanacademy.orgbritannica.com |
| Plants (CAM) | CAM Photosynthesis, TCA Cycle | Cytosol, Vacuole, Mitochondria | Malate accumulates as malic acid in vacuoles overnight and is released during the day, a temporal separation that conserves water in arid environments. ebsco.comwikipedia.org |
| Bacteria (e.g., E. coli) | TCA Cycle, Glyoxylate Cycle, Anaerobic Respiration | Cytosol | Can use the glyoxylate cycle to grow on acetate. wikipedia.org Some can run the TCA cycle reductively to produce succinate under anaerobic conditions. nih.gov |
| Fungi (e.g., Candida albicans) | TCA Cycle, Glyoxylate Cycle | Mitochondria, Cytosol | The glyoxylate cycle is essential for virulence, allowing the fungus to utilize host-derived fatty acids for survival and growth. researchgate.net |
| Protozoa (e.g., Trypanosoma) | Modified Glycolysis/TCA cycle | Mitochondrion, Cytosol | Malate dehydrogenase is crucial for redox balance; metabolic pathways are often adapted to the specific host environment. portlandpress.comumass.edu |
Industrial and Biotechnological Applications of Sodium Dl Malate Beyond Direct Consumption
Role as a Platform Chemical in Polymer Science and Materials Synthesis
Malic acid, from which Sodium DL-malate is derived, is recognized as a key biomass-derivable platform chemical with significant potential in the synthesis of biopolymers. researchgate.net The presence of both a hydroxyl and two carboxyl groups makes it a versatile monomer for producing polyesters with tunable properties. This compound can serve as the salt form of this monomer in polymerization reactions.
These malate-based polyesters are gaining attention as they are often biodegradable and can be derived from renewable resources, offering a more sustainable alternative to traditional petroleum-based plastics. researchgate.net For instance, malic acid has been copolymerized with other hydroxy acids like lactic acid and glycolic acid to create branched, hydrophilic polyesters. These copolymers have been investigated as potential rheology modifiers in aqueous formulations, demonstrating the ability to increase viscosity and impart elastic behavior to solutions.
Research has also explored the creation of polyester (B1180765) elastomers and thermosets from malic acid. These materials offer a range of mechanical properties, from flexible and strong to completely amorphous, making them suitable for various biomedical and industrial applications. The synthesis of these polymers often involves polycondensation reactions where the hydroxyl and carboxyl groups of malic acid (or its salt/ester derivatives) react to form the polyester backbone.
Table 1: Examples of Malate-Derived Polymers and Their Potential Applications
| Polymer Type | Monomers/Precursors | Key Properties | Potential Industrial Applications |
| Branched Hydrophilic Polyesters | Malic acid, Lactic acid, Glycolic acid | Water-soluble, Viscosity modifying | Rheology modifiers in detergents, paints, and coatings |
| Polyester Elastomers | Malic acid, Diols (e.g., glycerol, 1,12-dodecanediol) | Elastic, Biodegradable | Scaffolding for tissue engineering, flexible films |
| Crosslinked Polyesters | Malic acid, Citric acid, Sebacic acid | Thermoset, Tunable mechanical strength | Biodegradable resins, controlled-release matrices |
Utilization in Metal Chelation and Industrial Formulations
This compound functions as an effective chelating agent, capable of binding with metal ions to form stable, water-soluble complexes. nih.govcymitquimica.com This property is highly valuable in various industrial processes where the control of metal ion activity is crucial.
In metal finishing and cleaning, this compound is used in formulations to sequester hard water ions such as calcium and magnesium. google.com This prevents the formation of insoluble precipitates that can cause scaling on equipment and interfere with the cleaning or plating process. google.com Its ability to form complexes with a range of metal ions also makes it useful in alkaline solutions for removing rust and other metal oxides from surfaces. google.com
Industrial applications for this chelation capability include:
Metal Cleaning: As a component in alkaline detergents, it prevents the deposition of hard water salts and helps to solubilize metallic soils. google.com
Electroplating: It can be used in plating baths to control the concentration and reactivity of metal ions, ensuring a uniform and high-quality plated finish. google.com
Aluminum Processing: In caustic etch baths, it helps to prevent the formation of hydrated aluminum oxide scale. google.com
The effectiveness of this compound as a chelating agent stems from the ability of the malate (B86768) anion to form multiple coordination bonds with a single metal ion, effectively sequestering it in solution.
Application in Process Chemistry as a Buffer or pH Regulator
The ability of this compound to maintain a stable pH makes it a valuable buffering agent and pH regulator in a variety of non-food and non-pharmaceutical manufacturing processes. nih.govchemtradeasia.sgatamanchemicals.com As the salt of a weak acid (malic acid) and a strong base (sodium hydroxide), it can resist significant changes in pH upon the addition of small amounts of acids or bases.
This buffering capacity is utilized in several industrial sectors:
Cosmetics and Personal Care: In cosmetic formulations, this compound is used to adjust and stabilize the pH of products to ensure they are effective and non-irritating to the skin. atamanchemicals.comnih.gov It is found in a range of products from skin creams to hair care preparations. atamanchemicals.comcir-safety.org
Textile Industry: In dyeing and finishing processes, precise pH control is essential for achieving consistent color and fabric properties. Malates can be used to buffer these process solutions.
Agricultural Formulations: Sodium malate can be used as a pH regulator and stabilizer in fertilizers and pesticides to enhance the stability and effectiveness of the active ingredients. chemtradeasia.sg
Its high water solubility and low toxicity profile make it a preferred choice for many of these applications. nih.govchemtradeasia.sg
Precursor Synthesis for Specialty Chemicals
Malate, in its various forms including this compound, serves as a versatile precursor for the synthesis of other valuable specialty chemicals. cir-safety.org The functional groups present in the malate molecule—two carboxylic acids and a hydroxyl group—provide multiple reaction sites for chemical transformation.
For example, malate is a key intermediate in several metabolic pathways that are harnessed in biotechnology to produce other chemicals. Through enzymatic or microbial conversion, malate can be transformed into compounds such as:
Fumaric Acid: Through the action of the enzyme fumarase, malate can be dehydrated to form fumaric acid, an important unsaturated dicarboxylic acid used in the production of unsaturated polyester resins and as a food acidulant.
Succinic Acid: Malate can be converted to succinate (B1194679), another C4-dicarboxylic acid that is a significant platform chemical for producing a wide range of industrial chemicals and biodegradable polymers.
Pyruvate (B1213749): The malic enzyme can catalyze the oxidative decarboxylation of malate to pyruvate, a central metabolite that can be further converted to numerous other valuable products.
The chemical synthesis of DL-malic acid itself is typically achieved through the hydration of maleic anhydride. arabjchem.org The resulting DL-malic acid can then be neutralized to form this compound, which can be used directly or as a starting material for these subsequent chemical conversions.
Advanced Bioprocess Integration for Malate-Derived Products
In the field of industrial biotechnology, there is a growing focus on integrating the production of platform chemicals like malate with the synthesis of other value-added products. This compound can be a key component in these integrated bioprocesses, both as a target product of fermentation and as a substrate to influence metabolic pathways.
Microbial fermentation routes are being extensively engineered to overproduce malic acid from renewable feedstocks like glucose. nih.gov Strains of Saccharomyces cerevisiae and Aspergillus oryzae have been metabolically engineered to achieve high titers and yields of malate. nih.govfrontiersin.org In these processes, the fermentation broth can be neutralized with a base like sodium hydroxide, resulting in the production of sodium malate.
Table 2: Examples of Engineered Microbial Strains for Malate Production
| Microbial Strain | Genetic Modifications | Substrate | Malate Titer (g/L) | Malate Yield (mol/mol glucose) | Reference |
| Saccharomyces cerevisiae | Overexpression of pyruvate carboxylase, malate dehydrogenase, and malate transporter | Glucose | 59 | 0.42 | nih.gov |
| Aspergillus oryzae | Optimized temperature and nitrogen source | Acetate (B1210297) | ~12 | N/A | frontiersin.org |
Furthermore, the addition of sodium malate to certain fermentation processes can be used to steer metabolism towards desired end-products. For example, in ruminal fermentation, the addition of DL-malate has been shown to stimulate the utilization of lactate (B86563) and increase the production of propionate (B1217596), which can help mitigate ruminal acidosis in livestock. This demonstrates how sodium malate can be integrated into a bioprocess to modulate its outcome and improve efficiency.
Role in Material Science Applications
The application of this compound extends into advanced material science, particularly in the synthesis of structured inorganic materials. The malate ion can act as a capping agent or a structure-directing agent during the crystallization of inorganic compounds, influencing the morphology and properties of the final material.
A notable example is the synthesis of zinc oxide (ZnO) hierarchical architectures. Researchers have successfully used sodium malate in a simple hydrothermal process to create uniform, hexagonally shaped ZnO particles. acs.org In this process, the malate ions are believed to play a crucial role in directing the assembly of platelet-like ZnO nanoparticles into orderly, multilayered stacks. acs.org The resulting porous 3D architectures exhibit intense ultraviolet photoluminescence, making them potentially useful in optoelectronic devices. acs.org
In another application, sodium malate has been used as a precursor for the synthesis of three-dimensional porous carbon materials. researchgate.net Through a one-step pyrolysis process, the organic salt is decomposed to form a carbon structure with a high surface area, which could be suitable for applications in energy storage, such as supercapacitors. researchgate.net These examples highlight the emerging role of this compound as a functional component in the bottom-up synthesis of advanced inorganic materials.
Environmental Dynamics and Biodegradation of Sodium Dl Malate
Microbial Biodegradation Pathways in Natural Environments
The biodegradation of the malate (B86768) component of sodium DL-malate is a ubiquitous process in nature, carried out by a diverse array of bacteria and fungi. These microorganisms possess specific enzymatic pathways to transport and metabolize malate as a carbon and energy source.
The primary mechanism for malate uptake into microbial cells is through specialized membrane transport proteins, often referred to as malate permeases. nih.govnih.gov Once inside the cell, malate is typically catabolized via one of two main enzymatic routes:
Malic Enzyme Pathway: This pathway involves the oxidative decarboxylation of malate to pyruvate (B1213749) and carbon dioxide, a reaction catalyzed by the malic enzyme. nih.govcore.ac.uk This process is common in many bacteria and fungi, including yeasts like Schizosaccharomyces pombe. nih.gov
Malolactic Fermentation: In this pathway, certain lactic acid bacteria (LAB), such as Oenococcus oeni, convert L-malic acid directly to L-lactic acid and carbon dioxide. iastate.edumdpi.com This is a decarboxylation reaction that does not involve oxidation.
In many microorganisms, the resulting pyruvate from the malic enzyme pathway enters central metabolism, typically the tricarboxylic acid (TCA) cycle, for complete oxidation to CO2 and water, generating cellular energy (ATP). researchgate.net Some bacteria, like Pseudomonas pseudoalcaligenes, have demonstrated the ability to stereoselectively produce D-malate from maleate, indicating robust metabolic capabilities for related dicarboxylic acids. pu-toyama.ac.jp
The table below summarizes key microorganisms and the enzymatic pathways involved in malate degradation.
| Microorganism Type | Example Species | Key Transport/Enzyme System | Primary Degradation Pathway | Reference |
| Yeast | Schizosaccharomyces pombe | Malate permease (mae1), Malic enzyme (mae2) | Malic Enzyme Pathway | nih.gov |
| Yeast | Saccharomyces cerevisiae | (Inefficient native transport) | Malic Enzyme Pathway | nih.govmdpi.com |
| Lactic Acid Bacteria | Oenococcus oeni | Malolactic enzyme (mleS) | Malolactic Fermentation | iastate.edumdpi.com |
| Bacteria | Streptococcus pyogenes | Malate permease (maeP), Malic enzyme (maeE) | Malic Enzyme Pathway | nih.gov |
| Rumen Bacteria | Selenomonas ruminantium | (Not specified) | Lactate (B86563) Utilization / Propionate (B1217596) Production | animbiosci.organimbiosci.org |
| Rumen Bacteria | Megasphaera elsdenii | (Not specified) | Lactate Utilization / Propionate Production | animbiosci.org |
| Bacteria | Pseudomonas pseudoalcaligenes | Malate:quinone oxidoreductase | Oxidative degradation | capes.gov.br |
This table is interactive. Click on the headers to explore the data.
Environmental Factors Influencing Decomposition Rates
The rate at which this compound decomposes in the environment is not constant but is influenced by a combination of physical, chemical, and biological factors.
Temperature: Temperature directly affects microbial metabolic rates. Increased temperatures generally accelerate the rate of malate degradation. For instance, in viticulture, higher ambient temperatures are known to enhance the respiratory breakdown of malic acid in grapes. oeno-one.euoeno-one.eu
pH: Soil and water pH are critical. The activity of microbial enzymes responsible for malate degradation is pH-dependent. Some microbial pathways are induced by specific pH conditions; for example, the malate degradation operon in Streptococcus pyogenes is induced by a low pH environment. nih.gov Conversely, malate degradation can itself influence environmental pH. In ruminant animals, malate supplementation can increase ruminal pH by stimulating the utilization of lactic acid, a stronger acid. animbiosci.org
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic pathways are used. Under aerobic conditions, malate can be completely oxidized to CO2 and water. In anaerobic environments, it undergoes fermentation to products like lactic acid, succinate (B1194679), or propionate. core.ac.uk
Nutrient and Substrate Availability: The presence of other carbon sources can affect malate decomposition. In some yeasts, high concentrations of glucose can repress the genes responsible for malate transport and metabolism. core.ac.uk Conversely, the presence of malate can stimulate the growth and activity of specific microbial populations, such as the lactate-utilizing bacterium Selenomonas ruminantium. animbiosci.org
The following table details how various factors can impact the decomposition of malate.
| Factor | Effect on Decomposition Rate | Mechanism / Example | Reference |
| High Temperature | Increases | Accelerates microbial respiration and enzymatic activity. | oeno-one.euoeno-one.eu |
| Low pH | Variable | Can induce specific degradation pathways in some bacteria (S. pyogenes). | nih.gov |
| High pH | Increases (Chemical) | The related compound malathion (B1675926) shows significantly faster chemical hydrolysis at alkaline pH. | researchgate.net |
| Oxygen | Increases (Aerobic) | Allows for complete oxidation via the TCA cycle, a highly efficient energy-yielding process. | core.ac.uk |
| Glucose | Decreases (in some yeasts) | Catabolite repression can inhibit the expression of malate metabolism genes. | core.ac.uk |
| Salinity | Variable | High sodium concentrations can create sodic soils, altering soil structure and microbial habitats. Increased salinity can also accelerate the degradation of some organic compounds. | ucanr.eduepa.gov |
This table is interactive. Click on the headers to explore the data.
Transport and Fate in Soil and Aquatic Systems
The movement and ultimate fate of this compound in the environment are governed by its chemical properties and interactions with environmental matrices.
In Soil Systems: Being highly soluble in water, this compound is mobile in the soil solution. chemtradeasia.sg Its transport is primarily driven by water movement, such as infiltration and leaching.
Adsorption and Mobility: As an anion, malate has a low affinity for negatively charged soil colloids (clay and organic matter) and is therefore not strongly adsorbed, making it susceptible to leaching. However, it can interact with positively charged sites on soil minerals, such as iron and aluminum oxides, which can retard its movement. mdpi.com
Plant Uptake: Malate is a natural component of plant metabolism and can be actively transported into root cells. ucdavis.edumdpi.com Plants exude organic acids like malate from their roots to mobilize nutrients like phosphorus and to detoxify metals like aluminum in the rhizosphere. frontiersin.org
Fate: The primary fate of this compound in soil is rapid biodegradation by the soil microbiome. Any malate not taken up by plants is metabolized by microorganisms, ultimately converting its carbon into microbial biomass, carbon dioxide, and other simple organic molecules. epa.gov High concentrations of sodium from any source can, over time, contribute to soil sodicity, which degrades soil structure and impairs water infiltration. ucanr.edu
In Aquatic Systems: When this compound enters aquatic environments, it dissolves and is subject to dilution, transport by currents, and biodegradation.
Solubility and Dilution: Its high water solubility ensures that it is readily dispersed in the water column. chemtradeasia.sg
Metal Complexation: Malate can form complexes with dissolved metal ions. This is particularly significant for aluminum, where malate complexation can increase the metal's solubility and alter its bioavailability and toxicity in acidic waters. tandfonline.com
Biodegradation: As in soil, the principal fate of this compound in aquatic systems is microbial degradation. chemtradeasia.sg Aquatic bacteria and fungi readily metabolize the compound. The rate is dependent on factors like water temperature, pH, and the existing microbial population. nih.gov Given its role as a central metabolite, it is not expected to persist or bioaccumulate in aquatic environments.
Theoretical and Computational Investigations of Sodium Dl Malate Systems
Molecular Dynamics Simulations for Solution Behavior and Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org Based on classical mechanics, MD simulations can predict the trajectory of particles in a system, providing a microscopic view of dynamic processes and conformational changes. frontiersin.orgnorthwestern.edu
In the context of sodium DL-malate, MD simulations are crucial for understanding its behavior in aqueous solutions and its interactions within larger systems, such as biological transporters. Studies on sodium-coupled dicarboxylate transporters, which are responsible for the uptake of molecules like malate (B86768) into cells, have utilized MD simulations to elucidate the binding mechanisms. biorxiv.orgnih.gov These simulations reveal that the presence of sodium ions is often critical for the stability of the substrate (malate) in the binding pocket. nih.govelifesciences.org For instance, simulations of the bile acid sodium symporter (BASS) family show that substrates like pantoate (structurally related to malate) remain stably bound in the presence of sodium ions, but are more mobile in their absence. elifesciences.org This sodium-dependent stability is a key aspect of the transport mechanism. elifesciences.org
MD simulations of aqueous sodium salt solutions, such as sodium chloride, have provided a general framework for understanding ion-water and ion-ion interactions. copernicus.orgcopernicus.org These studies show how ions like Na+ disrupt the hydrogen-bonding network of water and how water molecules arrange themselves into hydration shells around the ions. copernicus.orgcopernicus.org This fundamental knowledge is directly applicable to solutions of this compound, where the malate dianion's conformation and its interaction with surrounding water and sodium ions are governed by these same electrostatic and van der Waals forces.
Furthermore, conformational studies using MD simulations can explore the flexibility of the malate anion. The malate molecule can adopt different conformations due to rotation around its C-C single bonds. Simulations can map the potential energy surface of these rotations, identifying the most stable conformers in solution and how their populations are influenced by factors like sodium ion concentration and pH. This information is vital for understanding how malate is recognized and bound by enzymes and transporters. acs.org For example, simulations of the enzyme malate dehydrogenase have shown how specific regions of the protein exhibit dynamic fluctuations that are critical for catalysis. acs.org
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Sodium-Coupled Dicarboxylate Transporters (e.g., VcINDY, BASS) | Substrate (Malate) and Ion Binding | Sodium ions stabilize the malate substrate in the binding pocket, facilitating conformational changes essential for transport. | biorxiv.orgnih.govelifesciences.org |
| Aqueous NaCl Solutions (Analogous System) | Solution Structure and Surface Tension | Provides insights into ion hydration shells and the distribution of Na+ ions in solution, which is applicable to this compound solutions. | copernicus.orgcopernicus.org |
| Malate Dehydrogenase (Enzyme) | Conformational Dynamics and Flexibility | Identified catalytically important flexible regions and the role of hydrophobic interactions and salt bridges in thermal stability. | acs.org |
| Protein Aggregates with ATP (Solubilizer) | Modulation of Protein Conformation | Demonstrates how cosolutes can alter protein structural plasticity, analogous to how sodium malate might interact in complex biological fluids. | biorxiv.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, providing information on molecular orbitals, charge distribution, and chemical reactivity. northwestern.eduresearchgate.net These methods solve the electronic Schrödinger equation to determine properties like equilibrium geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). northwestern.eduaps.org
For systems involving DL-malate, DFT calculations have been successfully applied to understand its structural and electronic properties. In a study of hexamethylenetetraminium hydrogen DL-malate, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular geometry. researchgate.net The results showed good agreement with experimental data from X-ray diffraction, validating the computational model. researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key output of these calculations, as the energy gap between them is an indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net For instance, in a computational study of Poly(styrene-maleic acid) interacting with water, the HOMO-LUMO gap was found to decrease as more water molecules were added to the complex, indicating that the complex becomes more reactive upon hydration. researchgate.net A similar approach can be used to predict the reactivity of this compound under various conditions.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations to analyze charge distribution and delocalization within a molecule. researchgate.net For the hexamethylenetetraminium hydrogen DL-malate crystal, NBO analysis confirmed the presence of strong intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. researchgate.net These calculations can quantify the stabilization energy associated with such interactions. This method can be applied to this compound to understand the nature of the ionic bond between the sodium cation and the malate anion's carboxylate groups, as well as the hydrogen bonding network in its hydrated forms.
| Property | Computational Method | System | Significance | Reference |
|---|---|---|---|---|
| Equilibrium Geometry | DFT (B3LYP/6-311G(d,p)) | Hexamethylenetetraminium hydrogen DL-malate | Predicts bond lengths and angles, validating against experimental crystal structures. | researchgate.net |
| HOMO-LUMO Energy Gap | DFT | Poly(styrene-maleic acid)-Water Complexes | Indicates chemical reactivity; a smaller gap implies higher reactivity. | researchgate.net |
| Charge Distribution | NBO Analysis | Hexamethylenetetraminium hydrogen DL-malate | Confirms charge transfer and the formation of strong intermolecular hydrogen bonds. | researchgate.net |
| Binding Affinities | DFT | This compound with Divalent Cations | Predicts the strength of chelation effects with ions like Ca²⁺ and Mg²⁺. |
Modeling of Spectroscopic Data and Intermolecular Interactions
A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. Quantum chemical calculations can compute vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This modeling allows for the detailed assignment of experimental spectra.
For hexamethylenetetraminium hydrogen DL-malate, DFT calculations were used to compute the vibrational wavenumbers. researchgate.net The calculated values, after scaling, showed excellent correlation with the experimental FTIR and FT-Raman spectra, enabling a complete assignment of the vibrational modes. researchgate.net Similarly, the 1H and 13C NMR chemical shifts were calculated and found to be in good agreement with the experimental data. researchgate.net This integrated computational and experimental approach provides a robust characterization of the molecule's structure.
The modeling of intermolecular interactions is another key area. The forces between molecules, such as hydrogen bonds and van der Waals interactions, dictate the structure of condensed phases and molecular complexes. Computational studies on the interaction of Paracoccidioides malate synthase with other proteins have used molecular docking and dynamics to identify the specific amino acid residues involved in these interactions. nih.gov
A detailed study on Poly(styrene-maleic acid) (PSMA) with water molecules used DFT to calculate the interaction energies and analyze the hydrogen bond network. researchgate.net The results showed that the interaction energy increased significantly with the number of water molecules, reaching -56.66 kcal/mol for the PSMA-(H₂O)₅ complex, which is classified as a strong hydrogen bond interaction. researchgate.net NBO analysis further quantified the stabilization energy for specific hydrogen bonds, identifying the strongest interactions within the complex. researchgate.net This type of analysis is directly transferable to this compound hydrates, allowing for a precise description of how water molecules and sodium ions interact with the malate anion.
| Interacting System | Computational Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| PSMA-(H₂O)₅ | DFT | Total Interaction Energy | -56.66 kcal/mol | researchgate.net |
| PSMA-(H₂O)₅ | NBO Analysis | Stabilization Energy (O72···O17-H49) | 50.32 kcal/mol | researchgate.net |
| l-Mal@supramolecular cage | DFT | Diastereomer Energy Difference | 0.2 kcal/mol | nih.gov |
| l-Tar@supramolecular cage | DFT | Diastereomer Energy Difference | 0.8 kcal/mol | nih.gov |
Computational Approaches to Chiral Discrimination and Resolution Mechanisms
This compound is a salt of a racemic mixture, containing both D- and L-malate enantiomers. The separation of such enantiomers, known as chiral resolution, is a significant challenge. chiralpedia.combiotech-spain.com Computational methods are increasingly used to understand the underlying mechanisms of chiral discrimination, which is based on the formation of transient diastereomeric complexes with a chiral selector. mdpi.comacs.org
Molecular docking and simulation are powerful tools for studying these interactions. mdpi.com They can predict the binding affinities and geometries of different enantiomers with a chiral agent, such as a chiral stationary phase in chromatography or a resolving agent during crystallization. chiralpedia.commdpi.com For example, a study on the resolution of the drug mefloquine (B1676156) with L-malic acid and DL-malic acid revealed the formation of a diastereomeric double salt and a racemic solid solution, respectively, highlighting the subtle energetic differences that govern these processes. acs.org Computational modeling can help rationalize why one diastereomeric salt crystallizes preferentially over another by comparing their lattice energies.
A direct computational and experimental method for chiral analysis of D/L-malic acid was developed using trapped ion mobility spectrometry (TIMS) coupled with DFT calculations. researchgate.net In this method, diastereomeric ternary adducts of malate, β-Cyclodextrin (a chiral selector), and Mg²⁺ ions were formed. researchgate.net The different mobilities of these adducts in the gas phase allowed for their separation. DFT calculations were then used to model the conformations of the [β-CD+D-MA+Mg-H]⁺ and [β-CD+L-MA+Mg-H]⁺ complexes, revealing differences in their structure that explain the experimental observations and showed the D-malate complex to be more stable. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to model chiroptical spectra, such as circular dichroism (CD). A study involving a supramolecular cage that encapsulates chiral dicarboxylic acids used TD-DFT to explain why the CD signal was significantly amplified. nih.gov The calculations showed that the encapsulation leads to the formation of two diastereomeric cage conformations and that the energy difference between these conformations was greater for tartaric acid than for malic acid, correlating with the observed spectral differences. nih.gov Such computational approaches are invaluable for designing new chiral selectors and optimizing resolution processes.
Q & A
Q. What are the key physicochemical properties of Sodium DL-malate critical for experimental design?
Q. How is this compound functionally classified in biological and food science research?
It is primarily classified as an acidity regulator (INS 350(ii)) and humectant, modulating pH in microbial cultures or food matrices. In metabolic studies, it serves as a substrate in the tricarboxylic acid (TCA) cycle, influencing energy production pathways. Researchers should standardize its application based on regulatory guidelines (e.g., Codex STAN 192-1995) to ensure reproducibility .
Q. What protocols are recommended for preparing this compound solutions in cell culture or fermentation studies?
Dissolve this compound in deionized water at 0.1–1.0 M concentrations, filter-sterilize (0.22 µm), and validate pH adjustments (typically 6.5–7.5). For anaerobic systems (e.g., rumen microbiota studies), prepare solutions under nitrogen gas to prevent oxidation. Include controls with alternative carbon sources (e.g., glucose) to isolate malate-specific effects .
Advanced Research Questions
Q. How does this compound enhance microbial protein synthesis in ruminant studies?
In lactating dairy cows, this compound (10–15 g/kg feed) increases ruminal microbial protein synthesis by 18–22% via two mechanisms: (1) acting as an electron acceptor for facultative anaerobes, optimizing redox balance, and (2) synergizing with urea to boost ammonia utilization. Experimental designs should include graded urea levels (0.5–2.0% DM) and measure volatile fatty acid (VFA) profiles via gas chromatography .
Q. What analytical techniques resolve contradictions in this compound’s role in bone metabolism studies?
Discrepancies in bone calcium retention (e.g., ±15% variation in rodent models) may arise from dosage (50–200 mg/kg BW) or interaction with co-administered minerals (e.g., phosphate). Use dual-energy X-ray absorptiometry (DXA) for bone density and ELISA for serum biomarkers (ALP, TRAP). Cross-validate results with isotopic calcium tracers (⁴⁵Ca) to distinguish direct vs. indirect effects .
Q. How can researchers optimize this compound’s stability in complex biological matrices?
Stability challenges in high-protein or lipid-rich systems require:
- pH buffering : Maintain pH 6.0–7.0 using phosphate or Tris buffers.
- Protectants : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent degradation.
- Analytical validation : Use LC-MS/MS with deuterated internal standards to quantify degradation products (e.g., fumarate). Reference ISO 17025 protocols for method robustness .
Q. What multidisciplinary approaches address data heterogeneity in this compound’s metabolic impacts?
Integrate omics workflows:
- Metabolomics : Track TCA cycle intermediates via NMR or GC-MS.
- Microbiome sequencing : Correlate malate utilization with dominant microbial taxa (e.g., Prevotella spp. in rumen).
- Kinetic modeling : Apply Michaelis-Menten parameters to quantify malate dehydrogenase activity. Collaborative frameworks (e.g., shared digital libraries for metadata) enhance cross-study comparability .
Methodological Best Practices
- Dosage calibration : For in vivo studies, conduct dose-response trials with ≥3 concentration tiers to identify thresholds for efficacy/toxicity .
- Negative controls : Use sodium-free malate analogs (e.g., DL-malic acid) to isolate sodium-specific effects .
- Regulatory compliance : Adhere to GRAS (FDA) and CNS 01.314 (China) standards for human/animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
